N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-fluorobenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O4S2/c16-12-3-1-4-15(11-12)24(21,22)17-13-5-7-14(8-6-13)18-9-2-10-23(18,19)20/h1,3-8,11,17H,2,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVJBGGYWVXICO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-fluorobenzene-1-sulfonamide typically involves the formation of the thiazolidine ring followed by the introduction of the fluorobenzene and sulfonamide groups. Common synthetic routes include:
Formation of Thiazolidine Ring: This step involves the reaction of a suitable amine with a thiol and a carbonyl compound under acidic or basic conditions to form the thiazolidine ring.
Introduction of Fluorobenzene Moiety: The fluorobenzene group can be introduced through nucleophilic aromatic substitution reactions, where a fluorine atom is substituted onto a benzene ring.
Sulfonamide Formation: The final step involves the reaction of the intermediate compound with a sulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-fluorobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The fluorobenzene moiety can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted fluorobenzene derivatives.
Scientific Research Applications
The biological activity of N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-fluorobenzene-1-sulfonamide has been explored in various studies, revealing its potential as an antimicrobial agent.
Antimicrobial Properties:
Research indicates that compounds containing thiazolidine rings exhibit significant antibacterial and antifungal activities. For instance, derivatives similar to this compound have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria .
Antiviral Activity:
Studies have demonstrated that thiazolidine derivatives can inhibit viral replication. Specifically, compounds derived from thiazolidine structures have shown activity against viruses such as Herpes simplex virus and Human Coronavirus . The mechanism often involves interference with viral enzymes or receptors critical for viral entry into host cells.
Cytotoxicity:
The compound has been evaluated for cytotoxic effects against various cancer cell lines. Preliminary findings suggest that it may induce apoptosis in certain cancer cells, making it a candidate for further investigation in cancer therapy .
Case Studies
Several studies have highlighted the applications of thiazolidine derivatives in drug development:
-
Antibacterial Activity Study:
A study evaluated various thiazolidine derivatives against MRSA strains, finding promising results that suggest these compounds could serve as lead structures for new antibiotics . -
Antiviral Studies:
Research focusing on antiviral properties demonstrated that specific thiazolidine derivatives inhibited the replication of several viruses, including Herpes simplex virus types 1 and 2 . This highlights the potential for developing antiviral therapies based on this compound's structure. -
Cytotoxicity Against Cancer Cells:
A comparative analysis of different thiazolidine derivatives showed that some exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells, indicating their potential as anticancer agents .
Mechanism of Action
The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The thiazolidine ring and sulfonamide group are known to interact with enzymes and receptors, potentially inhibiting their activity. The fluorobenzene moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Features
Key structural variations among analogues include substituents on the benzene ring and modifications to the thiazolidinone core. These changes influence electronic properties, steric effects, and binding interactions:
Key Observations :
Key Observations :
- ZINC26710739 and ZINC26710858 exhibit strong EhPLK inhibition, attributed to their thienopyrimidine moieties enabling π-π stacking and hydrogen bonding .
- The target compound’s 3-fluorobenzenesulfonamide may mimic these interactions, but absence of a heteroaromatic ring (e.g., thienopyrimidine) could reduce potency.
Physicochemical Properties
Substituents critically influence solubility, logP, and metabolic stability:
Biological Activity
N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-fluorobenzene-1-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C13H12FNO3S
- Molecular Weight : 283.30 g/mol
- IUPAC Name : N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-fluorobenzenesulfonamide
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects against diseases such as cancer and infections.
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity by disrupting bacterial cell wall synthesis and inhibiting essential metabolic enzymes.
Anticancer Activity
Research indicates that this compound demonstrates significant anticancer properties. In vitro studies have shown that the compound induces apoptosis in various cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial efficacy against a range of pathogens. In vitro assays revealed that it possesses notable activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve the inhibition of bacterial growth by interfering with protein synthesis and cell wall integrity .
Anti-inflammatory Effects
N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-y)phenyl]-3-fluorobenzene-1-sulfonamide also exhibits anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in cellular models, suggesting potential applications in treating inflammatory diseases .
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Induced apoptosis in breast cancer cells; IC50 values comparable to established chemotherapeutics. |
| Study 2 | Antimicrobial Efficacy | Effective against MRSA and E. coli; demonstrated a minimum inhibitory concentration (MIC) lower than traditional antibiotics. |
| Anti-inflammatory Effects | Reduced TNF-alpha and IL-6 levels in macrophages; potential for treating rheumatoid arthritis. |
Q & A
Basic Research Questions
Q. What methodologies are recommended for determining the crystal structure of N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-fluorobenzene-1-sulfonamide?
- Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use the SHELX system (e.g., SHELXS for structure solution and SHELXL for refinement) to analyze diffraction data. Key steps:
- Grow high-quality crystals using vapor diffusion or slow evaporation.
- Collect data with a synchrotron or rotating anode source.
- Refinement should account for disorder in the thiazolidinone ring or fluorophenyl group. Validate using R-factors and residual electron density maps .
- Data Table :
| Parameter | Value | Source |
|---|---|---|
| Space Group | P2₁/c (common for sulfonamides) | Typical for analogs |
| R-factor Threshold | <0.05 | SHELXL standards |
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Answer : Use a stepwise approach:
Sulfonamide Coupling : React 3-fluorobenzenesulfonyl chloride with 4-aminophenylthiazolidinone under inert conditions (N₂ atmosphere).
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water.
Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹⁹F NMR to detect fluorinated byproducts .
- Key Reagents :
- Lithium aluminum hydride (LiAlH₄) for reducing intermediates.
- Triethylamine as a base to neutralize HCl during coupling .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Answer :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC for the thiazolidinone ring and fluorophenyl group.
- FT-IR : Confirm sulfonamide S=O stretches (~1350 cm⁻¹) and C-F bonds (~1100 cm⁻¹).
- Mass Spectrometry (HRMS) : Use ESI+ mode to verify molecular ion [M+H]⁺ .
Advanced Research Questions
Q. How can researchers address low solubility of this sulfonamide in aqueous buffers for biochemical assays?
- Answer :
- Co-solvent Systems : Use DMSO (≤1% v/v) with surfactants (e.g., Tween-80) to stabilize colloidal dispersions.
- Salt Formation : React with sodium bicarbonate to generate a water-soluble sodium sulfonate derivative.
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (sonication/emulsification methods) .
- Data Table :
| Solubility Enhancer | Solubility (mg/mL) | Stability (Days) |
|---|---|---|
| DMSO + Tween-80 | 2.5 ± 0.3 | 7 |
| PLGA Nanoparticles | 4.1 ± 0.5 | 30 |
Q. What computational strategies predict binding interactions between this compound and protein targets?
- Answer :
Docking : Use AutoDock Vina with the sulfonamide group as a flexible ligand. Prioritize targets with sulfonamide-binding pockets (e.g., carbonic anhydrase).
MD Simulations : Run 100 ns simulations in GROMACS to assess stability of the ligand-protein complex.
Free Energy Calculations : Apply MM-PBSA to estimate binding affinities .
- Validation : Compare computational ΔG values with experimental ITC/Kd data .
Q. How should researchers resolve contradictions between experimental and computational data (e.g., unexpected binding affinities)?
- Answer :
- Hypothesis Testing : Verify if crystal packing forces (from SCXRD) distort the ligand conformation versus solution-state structures (NMR/SAXS).
- Protonation State Analysis : Use pKa prediction tools (MarvinSketch) to check if sulfonamide is deprotonated in physiological conditions.
- Experimental Controls : Include known inhibitors (e.g., acetazolamide) in assays to validate methodology .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
